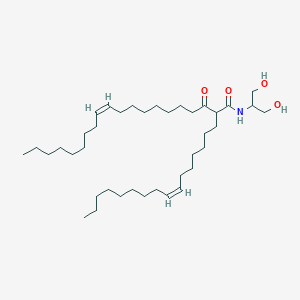

Dihydroxyisopropyl (2-oleoyl)oleamide

Descripción

Dihydroxyisopropyl (2-oleoyl)oleamide is a synthetic lipid derivative characterized by an oleoyl (C18:1 monounsaturated fatty acid) backbone esterified to a dihydroxyisopropyl group. This structural configuration distinguishes it from naturally occurring fatty acid amides like anandamide (arachidonoylethanolamide), which feature ethanolamine-linked arachidonic acid (C20:4) . Its synthetic nature allows for tailored modifications to enhance stability or receptor specificity compared to endogenous analogs.

Propiedades

Número CAS |

1487457-13-5 |

|---|---|

Fórmula molecular |

C39H73NO4 |

Peso molecular |

620.0 g/mol |

Nombre IUPAC |

(Z)-N-(1,3-dihydroxypropan-2-yl)-2-[(Z)-hexadec-7-enyl]-3-oxoicos-11-enamide |

InChI |

InChI=1S/C39H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(43)37(39(44)40-36(34-41)35-42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,36-37,41-42H,3-16,21-35H2,1-2H3,(H,40,44)/b19-17-,20-18- |

Clave InChI |

GZMHEZUHJPKTOC-CLFAGFIQSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)C(CCCCCC/C=C\CCCCCCCC)C(=O)NC(CO)CO |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)C(CCCCCCC=CCCCCCCCC)C(=O)NC(CO)CO |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de la dihidroxiisopropil (2-oleoil)oleamida generalmente implica la amidación del ácido oleico con aminas apropiadas. Un método común incluye el uso de ácido oleico y urea como materias primas, con un catalizador ácido sólido para facilitar la reacción a presión normal . Otro enfoque implica la síntesis enzimática utilizando lipasa inmovilizada como biocatalizador, optimizando condiciones como la temperatura, el tiempo de reacción y la cantidad de enzima para lograr altos rendimientos .

Métodos de Producción Industrial

La producción industrial de dihidroxiisopropil (2-oleoil)oleamida a menudo emplea procesos de amidación química escalables. Estos métodos utilizan aceites nativos como donantes de acilo en presencia de catalizadores como el metóxido de sodio, optimizando las condiciones de reacción para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La dihidroxiisopropil (2-oleoil)oleamida se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: La adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo facilitado por catalizadores o condiciones de reacción específicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y catalizadores como el metóxido de sodio para las reacciones de sustitución .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir amidas saturadas.

Aplicaciones Científicas De Investigación

La dihidroxiisopropil (2-oleoil)oleamida tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como tensioactivo y agente emulsionante en diversas formulaciones químicas.

Biología: Se estudia su papel en la señalización celular y la interacción con las membranas biológicas.

Medicina: Investigado por sus potenciales efectos terapéuticos, incluidas las propiedades antiinflamatorias y neuroprotectoras.

Industria: Utilizado en la producción de lubricantes, revestimientos y otros materiales industriales.

Mecanismo De Acción

El mecanismo de acción de la dihidroxiisopropil (2-oleoil)oleamida implica su interacción con objetivos moleculares y vías específicas. Actúa como agonista en el receptor activado por proliferador de peroxisomas-α (PPAR-α) e inhibe la ceramidasa, afectando la vía de señalización de esfingolípidos . Además, puede interactuar con los canales de Na+ regulados por voltaje y los receptores acoplados a proteínas G, influyendo en varios procesos fisiológicos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Dihydroxyisopropyl (2-oleoyl)oleamide and related lipid derivatives:

Key Findings:

Structural Differences: Unlike anandamide, which contains a polyunsaturated arachidonic acid chain, Dihydroxyisopropyl (2-oleoyl)oleamide incorporates a monounsaturated oleoyl chain. This may reduce oxidative instability and alter membrane permeability .

Functional Implications: Receptor Specificity: While anandamide binds strongly to both CB1 (central) and CB2 (peripheral) cannabinoid receptors , the branched ester in Dihydroxyisopropyl (2-oleoyl)oleamide may favor interactions with CB2, a target for anti-inflammatory therapies. Metabolic Pathways: The absence of an ethanolamide group likely renders Dihydroxyisopropyl (2-oleoyl)oleamide resistant to fatty acid amide hydrolase (FAAH), a key enzyme degrading anandamide and oleamide. This could extend its half-life in vivo.

Biological Activity :

- Anandamide’s role in pain modulation and neuroprotection is well-documented , whereas Dihydroxyisopropyl (2-oleoyl)oleamide’s synthetic design may prioritize immune modulation.

- Compared to 2-oleoylglycerol (a GPR119 agonist), the dihydroxyisopropyl variant lacks the glycerol moiety critical for GPR119 activation, suggesting divergent signaling effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.